molecular formula C20H24N2O4S2 B12479745 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide

Cat. No.: B12479745
M. Wt: 420.5 g/mol
InChI Key: RKZAQAGISKADIZ-UHFFFAOYSA-N
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Description

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide is a complex organic compound with a molecular formula of C18H24N2O4S2. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzamide structure, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid with 2-(phenylsulfanyl)ethylamine under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group results in sulfone derivatives, while reduction of a nitro group yields an amine .

Scientific Research Applications

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group and morpholine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]benzamide is unique due to the presence of both the morpholine ring and the phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets .

Properties

Molecular Formula

C20H24N2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonyl-N-(2-phenylsulfanylethyl)benzamide

InChI

InChI=1S/C20H24N2O4S2/c1-16-7-8-17(15-19(16)28(24,25)22-10-12-26-13-11-22)20(23)21-9-14-27-18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,21,23)

InChI Key

RKZAQAGISKADIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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